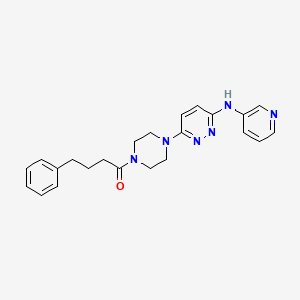

4-Phenyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one

Description

This compound is a structurally complex molecule featuring a phenyl group, a piperazine ring, and a pyridazine core substituted with a pyridin-3-ylamino moiety. Its design likely targets modulation of central nervous system (CNS) receptors or enzymes, given the prevalence of piperazine and pyridazine derivatives in neuropharmacology.

Properties

IUPAC Name |

4-phenyl-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O/c30-23(10-4-8-19-6-2-1-3-7-19)29-16-14-28(15-17-29)22-12-11-21(26-27-22)25-20-9-5-13-24-18-20/h1-3,5-7,9,11-13,18H,4,8,10,14-17H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXUDANLVCUTJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis.

Mode of Action

The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Result of Action

The inhibition of tyrosine kinases by this compound can lead to a decrease in cell proliferation, potentially leading to a reduction in the growth of cancer cells . .

Biological Activity

4-Phenyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a multi-ring structure that may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-phenylbutan-1-one)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine. Its molecular formula is , and it possesses a molecular weight of 366.43 g/mol. The structural complexity allows for multiple interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of various psychiatric disorders.

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties. For example, pyrazole derivatives have been reported to possess antibacterial effects by disrupting bacterial cell membranes, leading to cell lysis . The presence of the pyridazinyl and piperazine groups may enhance this activity through specific interactions with microbial targets.

Neuropharmacological Effects

The piperazine ring is associated with various neuropharmacological effects, including serotonin reuptake inhibition. Compounds with this structure have been evaluated for their antidepressant potential, showing promise in enhancing serotonin levels in the brain . This suggests that this compound may also exhibit similar neuroactive properties.

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of related compounds:

Case Studies

Several case studies involving related compounds provide insights into their biological activities:

- Antitumor Efficacy : A study on substituted benzamide derivatives showed promising results against Mycobacterium tuberculosis, indicating potential for further development as antitumor agents .

- Neuroactive Properties : Research on 1-(4-(piperazin-1-yl)phenyl)pyridin derivatives highlighted their effectiveness in enhancing serotonin levels and reducing depressive behaviors in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substitutions, linker regions, and functional groups that influence biological activity.

Structural and Functional Group Analysis

Key Findings from Comparative Studies

This could enhance binding to targets like serotonin or dopamine receptors . Butan-1-one vs. Ester Linkers: The ketone linker in the target compound avoids the metabolic instability associated with ethyl ester groups (e.g., I-6230), which are prone to hydrolysis .

Piperazine vs. Phenethylamino Linkers: Piperazine rings (target compound) improve solubility and CNS penetration compared to phenethylamino linkers (I-series), which may exhibit higher plasma protein binding due to aromaticity .

Thioether vs. Ether Linkers :

- Thioether-containing I-6373 may exhibit faster clearance due to sulfur oxidation, whereas the ether linker in I-6473 offers greater stability. The target compound’s ketone linker avoids these liabilities entirely .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be ensured during synthesis?

Answer:

The synthesis typically involves multi-step organic reactions, including coupling of pyridazine and piperazine derivatives, followed by ketone formation. Key steps include:

- Amide bond formation using carbodiimide-based coupling agents.

- Piperazine ring functionalization via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

To ensure purity: - Chromatographic purification (HPLC or column chromatography) is critical, as evidenced by impurity profiles of related piperazine derivatives (e.g., Imp. B and Imp. C with CAS 62337-66-0 and others) .

- In-process monitoring using NMR and LC-MS to detect intermediates and byproducts.

Advanced: How can flow chemistry techniques optimize synthesis, and what statistical models aid reaction optimization?

Answer:

Flow chemistry enables precise control over reaction parameters (temperature, residence time), reducing side reactions. For example:

- Omura-Sharma-Swern oxidation (adapted from diphenyldiazomethane synthesis) can be integrated into continuous-flow systems to enhance yield and reproducibility .

- Design of Experiments (DoE) with response surface methodology (RSM) helps identify optimal conditions (e.g., reagent stoichiometry, flow rate). Statistical models like ANOVA resolve interactions between variables .

Basic: What are common impurities in this compound’s synthesis, and how are they characterized?

Answer:

Common impurities include:

- Piperazine-related byproducts (e.g., triazolo-pyridinone derivatives, CAS 62337-66-0) formed during ring closure .

- Chlorinated analogs (e.g., Imp. C dihydrochloride) from incomplete purification .

Characterization methods: - HPLC-UV/HRMS for structural elucidation.

- Comparative analysis against reference standards (e.g., USP/EP guidelines) .

Advanced: How can discrepancies in impurity profiles during scale-up be resolved?

Answer:

- Kinetic profiling : Monitor reaction intermediates under varying scales using real-time PAT (Process Analytical Technology) tools.

- Byproduct tracking : Use LC-MS to identify impurities unique to scaled conditions (e.g., dimerization products).

- Crystallization studies : Optimize solvent systems to exclude structurally similar contaminants (e.g., 95847-70-4 benzothiazol-3-one analogs) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and eye protection due to potential irritancy (similar to piperidin-3-ylmethoxy derivatives) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders or vapors.

- Emergency measures : Follow SDS guidelines for spill containment (e.g., adsorbents for solid residues) .

Advanced: How should protocols mitigate risks from reactive intermediates?

Answer:

- Quenching strategies : Use scavengers (e.g., silica-bound amines) to neutralize reactive electrophiles.

- Low-temperature techniques : Perform exothermic steps (e.g., Grignard reactions) in cryogenic flow reactors .

- Hazard analysis : Apply HAZOP studies to identify critical control points, as recommended for pyrrolidin-1-ylmethanone derivatives .

Basic: Which spectroscopic techniques best characterize this compound?

Answer:

- 1H/13C NMR : Resolve piperazine and pyridazine ring protons (δ 2.5–4.0 ppm for piperazine; δ 8.0–9.0 ppm for pyridazine).

- FT-IR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups.

- X-ray crystallography : Resolve stereochemistry of chiral centers in analogs (e.g., 1146080-82-1) .

Advanced: How do structural modifications (e.g., trifluoromethyl groups) impact pharmacokinetics?

Answer:

- Lipophilicity enhancement : Trifluoromethyl groups (logP increase ~0.5–1.0) improve membrane permeability, as seen in analogs like 119344-86-4 .

- Metabolic stability : Fluorine atoms resist oxidative degradation (e.g., CYP450-mediated metabolism).

- SAR studies : Use molecular docking to compare binding affinities of derivatives (e.g., 593281-60-8 with piperidin-1-ylmethyl groups) .

Basic: What regulatory guidelines apply to this compound’s analytical validation?

Answer:

- ICH Q2(R1) : Validate HPLC methods for accuracy, precision, and linearity.

- USP <1225> : Ensure impurity limits align with related standards (e.g., ≤0.15% for specified impurities) .

Advanced: How can computational models predict toxicity or bioactivity?

Answer:

- QSAR modeling : Train models on datasets of piperazine-based compounds (e.g., PubChem CID 3805231) to forecast ADMET properties .

- Density functional theory (DFT) : Calculate electron distribution to predict reactive hotspots (e.g., pyridazine ring oxidation sites).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.